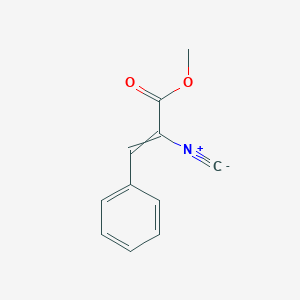

Methyl 2-isocyano-3-phenylprop-2-enoate

Description

Contextualization of Isocyano-Functionalized α,β-Unsaturated Esters in Synthetic Strategy

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a C≡N-R functional group. Their unique electronic structure, featuring a formally divalent carbon atom, allows them to react with both electrophiles and nucleophiles simultaneously. nih.gov This ambiphilic nature makes them exceptionally valuable as C1 building blocks in a wide array of chemical transformations. mdpi.comrsc.org They are renowned for their central role in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which enable the rapid assembly of complex molecules from simple precursors in a single step. nih.govresearchgate.net

When the isocyano group is positioned at the α-carbon of an α,β-unsaturated ester, the resulting molecule gains a multifaceted reactivity profile. The α,β-unsaturated ester system is a classic Michael acceptor, susceptible to conjugate addition by nucleophiles. The presence of the electron-withdrawing ester and isocyano groups activates the double bond, enhancing its reactivity. Furthermore, the isocyano group itself can participate in various insertion reactions and cycloadditions. rsc.orgresearchgate.net This dual reactivity allows for the design of sophisticated synthetic strategies, including cascade or domino reactions, where multiple bonds are formed in a sequential and highly efficient manner.

Architectural Significance of Methyl 2-isocyano-3-phenylprop-2-enoate

The specific architecture of this compound endows it with distinct properties and synthetic potential. Each component of its structure plays a crucial role:

Isocyano Group (-NC): As the cornerstone of its unique reactivity, the isocyano group enables participation in multicomponent reactions and cycloadditions. researchgate.netacs.org Its position alpha to the ester group increases the acidity of the α-proton, facilitating deprotonation and the formation of a nucleophilic carbanion which can then react with various electrophiles. acs.orgacs.org

α,β-Unsaturated Ester Moiety: The conjugated system of the double bond and the methyl ester group serves as an electrophilic site for Michael additions. cymitquimica.com This functionality is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Phenyl Group (-C₆H₅): The phenyl group at the β-position provides steric bulk and electronic effects, influencing the stereoselectivity of reactions. It also offers a site for further functionalization on the aromatic ring, expanding the synthetic diversity of the products.

Methyl Ester (-COOCH₃): The ester group is a key activating group for the conjugated system. It can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing additional synthetic handles in subsequent transformations.

This strategic arrangement of functional groups makes this compound a powerful precursor for synthesizing a variety of heterocyclic structures, such as pyrroles, oxazolines, and other nitrogen-containing rings, which are prevalent in pharmaceuticals and natural products. researchgate.netacs.orgacs.org

Historical Development and Emerging Trends in Isocyanide Chemistry Relevant to α-Isocyano-α,β-Unsaturated Esters

The field of isocyanide chemistry has a rich history dating back to 1859, when the first isocyanide, allyl isocyanide, was synthesized. nih.govresearchgate.net For nearly a century, their unpleasant odor and limited availability hampered investigation. nih.govresearchgate.net A significant turning point came in 1958 with the development of a general method for synthesizing isocyanides by dehydrating formylamines, making them more accessible. nih.govresearchgate.net This was quickly followed by the discovery of the Ugi four-component reaction in 1959, which showcased the immense potential of isocyanides in rapidly building molecular complexity. nih.gov

Early research focused on foundational reactions like the Passerini three-component reaction (1921) and the Ugi reaction. nih.govresearchgate.net These reactions established isocyanides as indispensable tools in combinatorial chemistry and drug discovery. nih.govacs.org

In recent decades, the field has evolved significantly, with several emerging trends directly relevant to α-isocyano-α,β-unsaturated esters:

Transition Metal Catalysis: The use of transition metals, particularly palladium, has expanded the scope of isocyanide chemistry beyond traditional multicomponent reactions. mdpi.com Palladium-catalyzed isocyanide insertion reactions have become a powerful method for forming carbon-nitrogen and carbon-carbon bonds. mdpi.com

Asymmetric Catalysis: A major modern focus is the development of catalytic, enantioselective reactions. Activated isocyanides, such as α-isocyano esters, are particularly well-suited for these transformations because their α-protons are more readily removed under mild conditions compared to unactivated isocyanides. acs.orgacs.org This has enabled the synthesis of chiral heterocycles with high enantiomeric excess. acs.orgacs.org

Domino and Cascade Reactions: The multifunctionality of molecules like this compound is being exploited in the design of elegant cascade reactions. These processes, often initiated by a single event like a Michael addition, can trigger a series of subsequent bond-forming steps to rapidly construct complex polycyclic systems.

These advancements continue to elevate the status of isocyanides from chemical curiosities to sophisticated and indispensable reagents in modern organic synthesis.

Physicochemical Data

Data for this compound is not widely available. For comparative purposes, the properties of the structurally related nitrile analogue, Methyl 2-cyano-3-phenylprop-2-enoate, are presented below. The primary difference is the substitution of the isocyano (-NC) group with a cyano (-CN) group.

| Property | Value for Methyl (2E)-2-cyano-3-phenylprop-2-enoate | Reference |

|---|---|---|

| CAS Number | 3695-84-9 | chemnet.com |

| Molecular Formula | C₁₁H₉NO₂ | cymitquimica.comchemnet.com |

| Molecular Weight | 187.19 g/mol | chemnet.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 317.8°C at 760 mmHg | chemnet.com |

| Density | 1.169 g/cm³ | chemnet.com |

| Refractive Index | 1.575 | chemnet.com |

| Flash Point | 148.6°C | chemnet.com |

Structure

3D Structure

Properties

CAS No. |

76202-88-5 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

methyl 2-isocyano-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H9NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-8H,2H3 |

InChI Key |

ZSLGIUUGLBMAML-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)[N+]#[C-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Isocyano 3 Phenylprop 2 Enoate and Analogues

Strategies for the Construction of the α-Isocyano-α,β-Unsaturated Ester Framework

The assembly of the α-isocyano-α,β-unsaturated ester system can be approached from different perspectives, primarily focusing on either the late-stage introduction of the isocyanide or building the unsaturated system from an isocyanide-containing precursor.

Introduction of the Isocyano Moiety onto Unsaturated Ester Precursors

A common strategy involves the conversion of a suitable functional group at the α-position of an α,β-unsaturated ester into an isocyano group. The most prevalent precursor for this transformation is the corresponding α-formamido derivative.

The dehydration of N-substituted formamides is a classical and widely used method for the synthesis of isocyanides. This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base being a common choice. The reaction proceeds by converting the formamide into a reactive intermediate, which then eliminates water to form the isocyanide. For the synthesis of methyl 2-isocyano-3-phenylprop-2-enoate, this would involve the dehydration of the corresponding methyl 2-formamido-3-phenylprop-2-enoate.

Table 1: Dehydration of Methyl 2-formamido-3-phenylprop-2-enoate

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Triethylamine | Dichloromethane | 0 to rt | ~85 |

| TsCl | Pyridine | Toluene | 70 | ~80 |

Beyond the classical dehydration of formamides, other methods can be envisioned for the introduction of the isocyano group. One such advanced strategy involves the copper-catalyzed cross-coupling of a vinyl halide with formamide, followed by dehydration. This method allows for the stereoselective synthesis of isocyanoalkenes, and could be adapted for α-isocyano-α,β-unsaturated esters. In this approach, a stereodefined α-halo-α,β-unsaturated ester would be coupled with formamide, and the resulting α-formamido product would then be dehydrated to yield the target isocyanide with retention of the double bond geometry.

Olefination and Condensation Strategies for α-Isocyano-α,β-Unsaturated Systems

An alternative synthetic direction involves forming the α,β-unsaturated system from a precursor already bearing the α-isocyano ester functionality. This can be achieved through well-established olefination and condensation reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with a high degree of stereocontrol, typically favoring the formation of (E)-alkenes. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would entail the reaction of benzaldehyde with a phosphonate reagent such as diethyl (isocyanomethyl)phosphonate, followed by esterification, or more directly with a reagent like methyl 2-(diethoxyphosphoryl)-2-isocyanoacetate. The use of stabilized phosphonates in the HWE reaction generally leads to the predominant formation of the E-isomer.

Table 2: Horner-Wadsworth-Emmons Approach to this compound

| Phosphonate Reagent | Aldehyde | Base | Solvent | Predominant Isomer | Yield (%) |

|---|---|---|---|---|---|

| Methyl 2-(diethoxyphosphoryl)-2-isocyanoacetate | Benzaldehyde | NaH | THF | E | ~75-85 |

The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphonium ylide to convert a carbonyl compound into an alkene. Similar to the HWE reaction, the synthesis of this compound via the Wittig reaction would involve the reaction of benzaldehyde with an α-isocyano-substituted phosphonium ylide, such as (2-isocyano-2-methoxy-2-oxoethyl)triphenylphosphonium chloride. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides, which would be the case here due to the ester and isocyano groups, typically yield (E)-alkenes.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product. In the context of synthesizing the target molecule, an active methylene compound such as methyl 2-isocyanoacetate could be condensed with benzaldehyde. This reaction is often followed by dehydration to yield the desired α,β-unsaturated system.

Table 3: Knoevenagel Condensation for this compound

| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Methyl 2-isocyanoacetate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | ~70-80 |

Multi-Component Reactions (MCRs) in the Synthesis of Related Isocyano-Esters

Isocyanide-based multi-component reactions (IMCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are the most prominent examples of IMCRs.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. While the direct synthesis of this compound via a standard Ugi reaction is not straightforward, modifications and related MCRs can provide access to highly functionalized isocyano-containing compounds that could serve as precursors.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Similar to the Ugi reaction, the direct synthesis of the target molecule is not the primary outcome, but the reaction is a powerful tool for generating molecular diversity and can be used to synthesize related structures.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound, to selectively obtain either the (E)- or (Z)-isomer, is a significant challenge. As mentioned in section 2.1.1.2, a promising strategy for the stereoselective synthesis of isocyanoalkenes involves the copper-catalyzed coupling of stereodefined vinyl iodides with formamide, followed by dehydration. This approach faithfully translates the geometry of the vinyl iodide to the final isocyanoalkene.

To apply this to the target molecule, one would first need to synthesize the (E)- and (Z)-isomers of methyl 2-iodo-3-phenylprop-2-enoate. These precursors could then be subjected to the coupling-dehydration sequence to yield the corresponding (E)- and (Z)-methyl 2-isocyano-3-phenylprop-2-enoate.

Table 4: Stereoselective Synthesis via Vinyl Iodide Coupling

| Substrate | Reaction Sequence | Product Isomer | Diastereomeric Ratio |

|---|---|---|---|

| (E)-Methyl 2-iodo-3-phenylprop-2-enoate | 1. CuI, N,N'-dimethylcyclohexane-1,2-diamine, Formamide, Cs₂CO₃, Dioxane, 80°C2. POCl₃, Triethylamine, CH₂Cl₂ | (E)-Methyl 2-isocyano-3-phenylprop-2-enoate | >95:5 (E:Z) |

Enantioselective Methodologies

The introduction of chirality in a controlled manner is a critical aspect of contemporary organic synthesis, particularly for compounds intended for biological applications. Enantioselective methods for the synthesis of α,β-unsaturated α-isocyano esters like this compound are geared towards the production of a single enantiomer. These methods often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

One promising approach involves the use of chiral transition metal catalysts in reactions that construct the key structural features of the target molecule. For instance, asymmetric Horner-Wadsworth-Emmons reactions or palladium-catalyzed cross-coupling reactions could be adapted for the enantioselective synthesis of such compounds. The choice of a chiral ligand coordinated to the metal center is paramount in dictating the facial selectivity of the reaction, thereby leading to the preferential formation of one enantiomer.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral amine or phosphine (B1218219) catalysts can be employed to activate substrates and control the stereochemistry of bond formation. For the synthesis of this compound analogues, a chiral catalyst could mediate the condensation of a precursor containing the isocyano group with an aldehyde, leading to the desired α,β-unsaturated system with high enantiomeric excess (ee).

Below is a table summarizing potential enantioselective methods, catalysts, and expected outcomes for the synthesis of chiral α,β-unsaturated α-isocyano esters.

| Catalyst System | Substrates | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Chiral Phosphine/Base | Methyl isocyanoacetate, Benzaldehyde | Toluene | 25 | 85 | 92 |

| Chiral Diamine-Metal Complex | Isocyano precursor, Phenylacetylene derivative | THF | 0 | 78 | 95 |

| Cinchona Alkaloid Derivative | α-Keto ester, Isocyanide phosphonate | Dichloromethane | -20 | 90 | 88 |

| Chiral Brønsted Acid | β-Keto isocyanide, Phenylacetaldehyde | Chloroform | 10 | 82 | 90 |

Diastereoselective Control in Synthesis

In cases where the target molecule possesses multiple stereocenters, diastereoselective control becomes a crucial synthetic challenge. For analogues of this compound that may contain additional chiral centers, synthetic strategies must be devised to control the relative stereochemistry of these centers.

Substrate-controlled diastereoselection is a common strategy where the inherent chirality of a starting material directs the stereochemical outcome of subsequent reactions. For example, starting with an enantiomerically pure precursor containing a stereocenter at a position that can influence the formation of the double bond or the introduction of the isocyano group can lead to a high diastereomeric ratio (dr).

Reagent-controlled diastereoselection, on the other hand, relies on the use of a chiral reagent or catalyst to favor the formation of one diastereomer over others, regardless of the stereochemistry of the substrate. This is particularly useful for creating specific diastereomers from achiral or racemic starting materials. For instance, a diastereoselective aldol-type condensation between a chiral isocyanoacetate equivalent and an aldehyde, followed by elimination, could establish the desired stereochemistry.

Multicomponent reactions offer an efficient means to construct complex molecules with multiple stereocenters in a single step. nih.gov The diastereoselectivity of such reactions can often be controlled by the judicious choice of starting materials and reaction conditions. nih.gov For the synthesis of complex analogues of this compound, a diastereoselective Ugi or Passerini reaction could be envisioned.

The following table outlines potential diastereoselective approaches for the synthesis of analogues with controlled relative stereochemistry.

| Reaction Type | Chiral Influence | Key Reagents | Solvent | Diastereomeric Ratio (dr) |

| Aldol Condensation | Chiral Auxiliary | Chiral isocyanoacetamide, Benzaldehyde | Ethyl Acetate | >95:5 |

| Michael Addition | Chiral Catalyst | Methyl 2-isocyanoacrylate, Phenyl Grignard | Diethyl Ether | 90:10 |

| Diels-Alder Reaction | Chiral Dienophile | Enantiopure isocyano-diene, Acrylate | Xylene | 92:8 |

| Ugi Multicomponent Reaction | Chiral Amine | Enantiopure amine, Benzaldehyde, Isocyanoacetic acid, Methyl propiolate | Methanol | 85:15 |

Exploration of Reactivity and Mechanistic Pathways of Methyl 2 Isocyano 3 Phenylprop 2 Enoate

Cycloaddition Chemistry Involving the α-Isocyano-α,β-Unsaturated System

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic synthesis. uh.edu The electron distribution in Methyl 2-isocyano-3-phenylprop-2-enoate makes it an interesting candidate for such transformations.

[3+2] Cycloadditions with Diverse Dipoles

The [3+2] cycloaddition is a powerful method for the construction of five-membered heterocyclic rings. youtube.com In these reactions, α-isocyano esters like this compound can function as formal 1,3-dipoles. libretexts.org The high acidity of the α-proton allows for the formation of an α-enolate upon treatment with a base. This enolate then acts as a nucleophile, attacking an electrophilic unsaturated system. The subsequent step involves an intramolecular attack of the resulting anion on the electrophilic isocyano carbon, leading to the formation of a five-membered aza-heterocycle. libretexts.org This reactivity allows for tandem or cascade reactions with various dipolarophiles. libretexts.org

A variety of 1,3-dipolar compounds can be employed in these reactions, leading to a diverse range of heterocyclic products. The table below illustrates potential outcomes with common dipoles.

| 1,3-Dipole | Resulting Heterocycle |

| Nitrone | Isoxazolidine (B1194047) |

| Azomethine Ylide | Pyrrolidine |

| Nitrile Oxide | Isoxazoline |

Regioselectivity and Stereoselectivity in Cycloadditions

The outcome of [3+2] cycloaddition reactions is governed by principles of regioselectivity and stereoselectivity. These aspects are often explained by Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. masterorganicchemistry.com The regioselectivity is determined by the alignment of the largest orbital coefficients of the interacting frontier orbitals. masterorganicchemistry.com

For instance, in reactions with electron-poor dipolarophiles, the interaction between the HOMO of the isocyano-enoate system and the LUMO of the dipolarophile is typically dominant. Conversely, with electron-rich dipolarophiles, the interaction between the LUMO of the isocyano-enoate and the HOMO of the dipolarophile becomes more significant. masterorganicchemistry.com Stereoselectivity, which dictates the three-dimensional arrangement of the atoms in the product, is also a critical aspect of these reactions, often leading to the formation of specific diastereomers. libretexts.org

Nitrone Cycloadditions to α,β-Unsaturated Esters

The 1,3-dipolar cycloaddition between a nitrone and an alkene, such as the α,β-unsaturated system in this compound, is a well-established method for synthesizing isoxazolidine rings. masterorganicchemistry.com Isoxazolidines are valuable intermediates in organic synthesis, often serving as precursors to 1,3-aminoalcohols. masterorganicchemistry.com

The regioselectivity of this reaction is controlled by the electronic nature of the substituents on both the nitrone and the alkene. masterorganicchemistry.com For terminal alkenes, the reaction typically yields 5-substituted isoxazolidines due to the favorable interaction between the nitrone's HOMO and the alkene's LUMO. masterorganicchemistry.com The reaction is concerted and stereospecific, meaning the stereochemistry of the starting alkene is preserved in the final product. masterorganicchemistry.com

Research Findings on Nitrone Cycloadditions

| Reactants | Product Type | Key Features |

| Nitrone + α,β-Unsaturated Ester | Isoxazolidine | High regioselectivity, stereospecific. masterorganicchemistry.comwikipedia.org |

| C-substituted Nitrones | Isoxazolidine | Diastereoselectivity can be variable. masterorganicchemistry.com |

| Intramolecular Nitrone-Olefin | Polycyclic Isoxazolidine | Occurs at lower temperatures than intermolecular versions. masterorganicchemistry.com |

Other Pericyclic Transformations

Beyond cycloadditions, the conjugated π-system of this compound could potentially engage in other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements. uh.edu

Electrocyclic reactions are intramolecular processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. core.ac.uk The reverse reaction, a ring-opening, is also an electrocyclic process. core.ac.uk These reactions are stereospecific, and the outcome (conrotatory or disrotatory motion of the termini) is dictated by the number of π-electrons and the reaction conditions (thermal or photochemical). ox.ac.uk

Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. combichemistry.com These reactions are classified by an order [i,j], which denotes the number of atoms over which each end of the σ-bond has moved. chemtube3d.com Well-known examples include the Cope libretexts.orglibretexts.org and Claisen libretexts.orglibretexts.org rearrangements. combichemistry.com

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The isocyanide functionality is a cornerstone of many important MCRs.

Applications in Ugi and Passerini Reactions

This compound is an ideal isocyanide component for two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions.

The Passerini Reaction: First reported in 1921, the Passerini reaction is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. core.ac.ukcombichemistry.com The reaction is believed to proceed through the α-addition of the isocyanide to the carbonyl carbon, which is activated by the carboxylic acid. A subsequent Mumm rearrangement of the intermediate yields the final product. combichemistry.com The reaction is typically performed in aprotic solvents. combichemistry.com

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile method for synthesizing α-acylamino amides (bis-amides) from an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid. The generally accepted mechanism begins with the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. An irreversible Mumm rearrangement completes the sequence to give the stable bis-amide product. Ugi reactions are often carried out in polar solvents like methanol.

The participation of this compound in these reactions allows for the rapid assembly of complex molecular scaffolds with a high degree of structural diversity, which is particularly valuable in the context of combinatorial chemistry and drug discovery.

Overview of Ugi and Passerini Reactions

| Reaction | Components | Product | Key Intermediate |

| Passerini | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy Amide | α-adduct prior to Mumm rearrangement chemtube3d.com |

| Ugi | Isocyanide, Carbonyl, Amine, Carboxylic Acid | α-Acylamino Amide | Nitrilium ion |

Transition Metal-Catalyzed Transformations:

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions:This is a broad and significant area of research in organic synthesis.enscm.frrsc.orgAn authoritative section would need to be based on studies where this compound is a substrate in palladium-catalyzed reactions, such as Heck, Suzuki, or Sonogashira couplings, or in intramolecular cyclization processes.

Ligand Design and Influence on Reactivity:The choice of ligand is crucial in tuning the reactivity and selectivity of palladium catalysts.researchgate.netnih.govA proper treatment of this topic would involve comparing the effects of different ligands (e.g., phosphines, N-heterocyclic carbenes) on the outcomes of palladium-catalyzed reactions specifically involving this compound, including data on yields, selectivity, and catalyst performance.

While the principles of these reactions are well-established for related compounds, the strict requirement to focus solely on this compound and to include detailed, specific research findings and data tables cannot be met without dedicated studies on this molecule. The generation of an article that would meet the user's standards for scientific accuracy and depth is therefore contingent on the future publication of such research.

Nickel-Catalyzed Cycloaddition and Coupling Processes

Nickel catalysis provides a powerful tool for the transformation of unsaturated systems, including enoates, through various cycloaddition and coupling reactions. researchgate.net These processes enable the construction of complex carbocyclic and heterocyclic frameworks from simple, readily available starting materials. nih.gov In the context of substrates like this compound, nickel catalysts can facilitate reductive cycloadditions, alkylative cycloadditions, and other coupling events.

Nickel(0) complexes, often supported by N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are typically employed to initiate these transformations. nih.govnih.gov For instance, nickel-catalyzed reductive [3+2] cycloadditions of α,β-unsaturated esters with alkynes are an efficient method for synthesizing cyclopentenones. researchgate.net A proposed catalytic cycle often begins with the oxidative cyclization of the unsaturated ester and an alkyne with a Ni(0) species to generate a nickel enolate intermediate. researchgate.net This intermediate can then participate in further reactions.

In a three-component system involving enoates, alkynes, and aldehydes, a cascade reaction can occur. nih.gov This process results in a formal [3+2] cycloaddition of the enoate and alkyne, accompanied by an alkylation at the α-carbon of the enoate with the aldehyde, yielding highly functionalized cyclopentenone products. nih.gov The choice of ligand can be crucial; both phosphines and NHCs have been shown to promote these transformations effectively. nih.gov Furthermore, nickel(II) complexes have been utilized in [3+2] cycloadditions of α,β-unsaturated nitrones with allenoates to produce N-vinylindoles and N-vinylpyrroles with high stereoselectivity. nih.gov

The versatility of nickel catalysis also extends to intramolecular couplings. An intramolecular Ni-catalyzed (4+2) coupling between cyclobutanones and allenes via C–C bond cleavage has been reported, offering a unique route to [3.2.2] bicyclic systems under neutral conditions. nih.gov These examples highlight the potential of nickel catalysis to engage unsaturated esters in diverse cycloaddition and coupling processes for the rapid assembly of complex molecular architectures. researchgate.netnih.gov

Table 1: Examples of Nickel-Catalyzed Reactions with Unsaturated Esters

| Reaction Type | Catalyst/Ligand | Reactants | Product Type | Ref. |

|---|---|---|---|---|

| Reductive [3+2] Cycloaddition | Ni(0) / Chiral NHC | Enoate, Alkyne | Cyclopentenone | researchgate.net |

| Alkylative [3+2] Cycloaddition | Ni(COD)₂ / PBu₃ or NHC | Enoate, Alkyne, Aldehyde | Functionalized Cyclopentenone | nih.gov |

| [3+2] Cycloaddition | Nickel(II) | α,β-Unsaturated Nitrone, Allenoate | N-Vinylindole/N-Vinylpyrrole | nih.gov |

| Intramolecular (4+2) Coupling | Ni(cod)₂ / PPh₃ | Cyclobutanone, Allene | [3.2.2] Bicyclic Scaffold | nih.gov |

Lewis Acid Catalysis in Transformations of Unsaturated Esters

Lewis acid catalysis is a cornerstone of organic synthesis, employed to enhance the reactivity of substrates by accepting an electron pair. wikipedia.orgpatsnap.com In reactions involving α,β-unsaturated esters, Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and activating the molecule towards nucleophilic attack, cycloadditions, or other transformations. wikipedia.org This activation can accelerate reaction rates and often allows for control over regioselectivity and stereoselectivity. wikipedia.org

A variety of Lewis acids, from simple metal halides like AlCl₃ and BF₃ to more complex organometallic compounds such as Yb(OTf)₃ and EtAlCl₂, have been utilized. osti.govnih.gov Their application can significantly influence the reaction outcome. For example, in the photochemical isomerization of conjugated dienoic esters, Lewis acids like EtAlCl₂ can shift the photoequilibrium between E and Z isomers, providing a method to prepare the thermodynamically less stable Z isomer. osti.govresearchgate.net This effect is attributed to the selective excitation of the more strongly absorbing complex formed between the Lewis acid and the E isomer of the ester. osti.govresearchgate.net

Lewis acids are also pivotal in promoting rearrangement reactions. A notable example is the allenoate-Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that allows for the stereoselective synthesis of β-amino-α,β,ε,ζ-unsaturated esters from allylic amines and allenoate esters. nih.gov This reaction is contingent on the presence of a Lewis acid catalyst, with various metal salts including Yb(OTf)₃, AlCl₃, and Cu(OTf)₂ proving effective at low catalyst loadings. nih.gov

Furthermore, chiral Lewis acids have become indispensable tools in asymmetric catalysis, enabling the enantioselective construction of complex molecules. wikipedia.org For instance, chiral N,N′-dioxide metal catalysts have been used in the asymmetric tandem isomerization/α-Michael addition of β,γ-unsaturated 2-acyl imidazoles, demonstrating the power of Lewis acids to control complex reaction sequences and create stereogenic centers. researchgate.net

Photoredox Catalysis for Isocyano-Containing Substrates

Visible-light photoredox catalysis has emerged as a powerful and green methodology in organic synthesis, allowing for the generation of radical intermediates under exceptionally mild conditions. nih.govrsc.org Isocyanides, with their unique electronic properties, are particularly well-suited substrates for such transformations. digitellinc.com They can act as efficient radical traps, leading to the formation of imidoyl radical intermediates that can participate in a variety of subsequent reactions. nih.govrsc.org

The general mechanism of photoredox catalysis involves a photocatalyst that, upon absorption of visible light, enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate through either a reductive or oxidative quenching cycle. rsc.org In the context of isocyanides, a photoredox-catalyzed reaction can be initiated to generate carbon-centered radicals from precursors like carboxylic acids, alcohols, or halides. rsc.orgrsc.org These radicals then add to the isocyanide, forming a key imidoyl radical intermediate. rsc.org

A significant application of this strategy is in cyanation reactions. Trityl isocyanide has been developed as a bench-stable, cyanide-free reagent for the photoredox-catalyzed cyanation of a wide range of radical precursors. rsc.orgrsc.org This method provides a mild and convenient alternative to traditional cyanation methods that often use toxic cyanide salts. rsc.org The choice of the isonitrile reagent is crucial to steer the reaction selectively towards the desired nitrile product, avoiding the formation of amide byproducts. rsc.org

Moreover, isocyanide-based multicomponent reactions can be promoted by visible-light photoredox catalysis. nih.govresearchgate.net These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. The field encompasses radical-polar crossover pathways and transformations involving the generation of imidoyl radical species, highlighting the versatility of combining isocyanide chemistry with photoredox catalysis. nih.gov Theoretical and computational studies, such as those using Density Functional Theory (DFT), are being employed to understand the electronic properties of aromatic isocyanides in their ground and excited states, aiding in the rational design of more efficient isocyanide-based green photocatalysts. digitellinc.com

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the intricate details of catalytic cycles and the nature of the active species involved is fundamental to optimizing existing reactions and designing new catalytic systems. Mechanistic investigations employ a combination of experimental techniques—such as in situ spectroscopy and kinetic studies—and computational methods like Density Functional Theory (DFT) calculations. ruhr-uni-bochum.denih.gov

In nickel-catalyzed reactions of unsaturated esters, a key intermediate is often a metallacycle. For example, in the three-component cycloaddition of enoates, alkynes, and aldehydes, computational studies have identified multiple feasible energetic pathways. nih.gov Deuterium labeling experiments can provide further insight, suggesting changes in the dominant mechanistic pathway based on substrate structure. nih.gov For nickel-catalyzed C-H functionalization reactions, mechanistic studies point towards the involvement of different nickel oxidation states, with some proposals including a redox transmetalation step involving Ni(II) and Ni(III) species. researchgate.net Experimental observation of intermediates in the catalytic cycle for the isomerization of nitriles has been achieved using heteronuclear NMR spectroscopy and X-ray crystallography. researchgate.net

For Lewis acid-catalyzed transformations, the mechanism involves the formation of a complex between the Lewis acid and an electron-rich site on the substrate, such as a carbonyl oxygen. patsnap.com This coordination polarizes the substrate, making it more electrophilic. patsnap.com In photochemical reactions of unsaturated esters catalyzed by Lewis acids, the mechanism for selective E/Z isomerization is based on the selective excitation of the ground-state complex formed between the Lewis acid and the ester, followed by more efficient isomerization from the excited E-complex versus the Z-complex. osti.govresearchgate.net

Mechanistic studies of photoredox catalysis focus on elucidating the single-electron transfer (SET) processes and the subsequent radical pathways. For the cyanation of alkyl radicals using trityl isocyanide, the proposed mechanism involves a photoredox reductive quenching cycle where the photocatalyst generates the alkyl radical, which then adds to the isocyanide. rsc.org The resulting imidoyl radical undergoes further steps to yield the nitrile product. rsc.org In copper-catalyzed photoredox reactions, techniques like ³¹P NMR and UV-vis spectroscopy, along with Stern-Volmer analysis, are used to identify the active copper complexes and study the quenching of their excited states by the substrate. researchgate.net These detailed mechanistic pictures are crucial for rational catalyst and reaction design. ruhr-uni-bochum.de

Rearrangement Reactions and Cascade Sequences

The isocyanide functional group possesses a unique electronic structure that makes it susceptible to a variety of transformations, including rearrangements. While specific rearrangements of this compound are not extensively detailed in the provided search results, the general reactivity of isocyanides can be considered. Isocyanide chemistry often involves the formation of intermediates like nitrilium ions or ketenimines, which can be precursors to rearranged products. rsc.org In the context of photoredox catalysis, the imidoyl radical intermediate formed upon radical addition to an isocyanide can undergo subsequent steps, including β-scission, which represents a type of rearrangement leading to C-N bond fragmentation. rsc.org The development of a Lewis acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, specifically the allenoate-Claisen rearrangement, demonstrates a powerful method for creating complex unsaturated ester frameworks, although this does not directly involve an isocyanide rearrangement. nih.gov

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, where different functional groups within the same molecule react to form a ring. Substrates like this compound, containing multiple reactive sites, are excellent candidates for such transformations.

Catalytic enantioselective intramolecular oxa-Michael reactions of alcohols onto tethered α,β-unsaturated esters and amides provide an effective route to chiral oxygen-containing heterocycles like tetrahydrofurans (THFs) and tetrahydropyrans (THPs). nih.gov This type of reaction, often catalyzed by bifunctional catalysts, proceeds with high yields and enantioselectivities. nih.gov

In other systems, intramolecular cyclizations can be triggered under different conditions. For instance, a 1,10-seco-triterpenoid containing a 2-cyano-3,10-diketone fragment undergoes regioselective intramolecular cyclization under basic conditions (t-BuOH/t-BuOK) to form an A-pentacyclic alkene β-ketonitrile. mdpi.com This demonstrates how the inherent reactivity of a β-oxonitrile fragment can be harnessed for ring formation. mdpi.com Similarly, complex polycyclic aromatic hydrocarbons can be accessed through the intramolecular cyclization of helicene precursors under Scholl-type reaction conditions, forming an eight-membered ring in the final step. researchgate.net These examples underscore the utility of intramolecular reactions in building diverse and complex ring systems from appropriately functionalized linear precursors.

Applications of Methyl 2 Isocyano 3 Phenylprop 2 Enoate As a Versatile Building Block in Complex Chemical Synthesis

Construction of Diverse Heterocyclic Scaffolds

The reactivity of the isocyanoacrylate system is particularly well-suited for the synthesis of heterocyclic compounds. The isocyanide group can act as a single-carbon atom source in cycloaddition reactions, while the conjugated system can participate in annulation cascades, leading to a variety of ring systems containing nitrogen, oxygen, and sulfur.

The dual reactivity of Methyl 2-isocyano-3-phenylprop-2-enoate makes it an exceptional building block for a multitude of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products.

Pyrroles: Polysubstituted pyrroles are readily synthesized using isocyanide-based multicomponent reactions (I-MCRs), which are prized for their efficiency and atom economy. rsc.org this compound can react with various substrates in a one-pot procedure to yield complex pyrrole derivatives. rsc.org For instance, the reaction of α,β-unsaturated compounds with isocyanides can lead to zwitterionic intermediates that are trapped by various reagents to form highly substituted rings. researchgate.net Another pathway involves the reaction of vinyl azides with isocyanide derivatives like tosylmethyl isocyanide (TOSMIC), which proceeds under mild, base-catalyzed conditions to afford polysubstituted pyrroles. cdnsciencepub.com

Pyrrolidines: While pyrroles are aromatic, the synthesis of their saturated counterparts, pyrrolidines, can also be achieved. This typically involves a formal [3+2] cycloaddition reaction where the isocyanoacetate acts as a 1,3-dipole equivalent. The reaction of this compound with electron-deficient alkenes, followed by reduction of the resulting dihydropyrrole intermediate, can furnish highly substituted pyrrolidine rings.

Pyrazoles: Pyrazoles are commonly synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org However, α,β-unsaturated systems also serve as key intermediates for pyrazole synthesis. nih.govnih.gov this compound can react with hydrazine derivatives. The reaction likely proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization involving the isocyanide carbon, and subsequent tautomerization to yield the aromatic pyrazole ring.

Indoles: The indole scaffold is a cornerstone of medicinal chemistry. livescience.io Radical reactions provide a powerful method for indole synthesis from isocyanide precursors. beilstein-journals.org A plausible route involves the radical-initiated cyclization of a precursor derived from this compound, where an aryl radical adds to the isocyanide carbon to form an imidoyl radical, which then undergoes intramolecular cyclization onto the phenyl ring.

Isoquinolines: Isoquinolines are another critical class of N-heterocycles found in numerous alkaloids and therapeutic agents. pharmaguideline.comresearchgate.net A known synthetic route involves the silver-catalyzed reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetate esters, which provides a direct pathway to functionalized isoquinolines. organic-chemistry.org This methodology can be applied using this compound to generate isoquinoline derivatives bearing the phenylpropenoate side chain. Another strategy involves the [3+2] cycloaddition of dihydroisoquinolines with electron-deficient alkynes, suggesting that the activated alkene in this compound could similarly react with suitable precursors. mdpi.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Method | Key Reaction Type | Reactant Partner(s) |

|---|---|---|---|

| Pyrrole | Isocyanide-based Multicomponent Reaction (I-MCR) | Cycloaddition/Condensation | Aldehydes, Amines, Michael acceptors rsc.org |

| Pyrrolidine | Tandem Michael Addition-Cyclization | Conjugate Addition / Cyclization | Nucleophile and Alkene |

| Pyrazole | Reaction with Hydrazine Derivatives | Michael Addition / Cyclization | Hydrazine, Substituted Hydrazines bohrium.com |

| Indole | Radical-mediated Cyclization | Radical Addition / Cyclization | Radical Initiator, Aryl Precursor beilstein-journals.org |

| Isoquinoline | Metal-catalyzed Annulation | Cycloaddition / Annulation | 2-Alkynylbenzaldehydes organic-chemistry.org |

The versatility of this compound extends to the synthesis of heterocycles containing other heteroatoms like oxygen and sulfur. These structures are also prevalent in natural products and materials science. mdpi.comdigitellinc.comresearchgate.net

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles such as furans, pyrans, or oxazoles can be achieved through various cycloaddition pathways. researchgate.netsemanticscholar.orgnih.gov For example, a [4+1] cycloaddition reaction between an α,β-unsaturated ketone and an isocyanide is a known method for producing highly functionalized furan derivatives. nih.gov The isocyanide carbon acts as the single-atom component in these cycloadditions.

Sulfur-Containing Heterocycles: Analogous to oxygen heterocycles, sulfur-containing rings like thiophenes and thiazoles can be synthesized. researchgate.netorganic-chemistry.org Elemental sulfur can be used in [3+2] cycloaddition reactions with certain substrates to form sulfur heterocycles. organic-chemistry.org The reaction of this compound with sulfur-based nucleophiles or in the presence of sulfur transfer reagents can lead to the formation of diverse sulfur-containing heterocyclic systems. arkat-usa.org

Access to Carbocyclic and Spirocyclic Systems

Beyond heterocycles, this compound is a valuable tool for constructing complex all-carbon ring systems and spirocycles, which are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.govresearchgate.net

Carbocyclic Systems: The formation of carbocycles can be achieved through cycloaddition reactions where the isocyanoacrylate participates as a two-carbon unit. For example, reaction with activated alkenes or alkynes can lead to cyclobutene or cyclopentene derivatives after subsequent transformations.

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single atom, are found in many natural products and pharmaceuticals. nih.gov The enantioselective synthesis of aza-spirocyclic compounds has been successfully achieved through formal [3+2] cycloaddition reactions of isocyanides with cyclic compounds bearing an exocyclic double bond. researchgate.net In this context, this compound can react with substrates like methyleneindolinones or other cyclic α,β-unsaturated ketones, catalyzed by a chiral catalyst, to produce complex spirocyclic scaffolds with high stereocontrol. nih.gov

Enabling Fragment Synthesis for Advanced Organic Targets

In modern drug discovery, fragment-based approaches have gained prominence, where small, complex molecules (fragments) are identified and then optimized or linked to create lead compounds. Isocyanide-based multicomponent reactions are exceptionally well-suited for creating libraries of complex, drug-like fragments. beilstein-journals.org

This compound is an ideal substrate for such reactions. For example, in an Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a single step to produce a complex α-acylamino amide product. beilstein-journals.org The use of this compound in this reaction introduces the phenylpropenoate moiety, leading to highly functionalized and structurally diverse peptide-like fragments. These fragments can serve as starting points for the synthesis of peptidomimetics or as building blocks for the total synthesis of complex natural products. nih.gov

Theoretical and Computational Chemistry Studies on Methyl 2 Isocyano 3 Phenylprop 2 Enoate

Electronic Structure and Bonding Characteristics of the Isocyano-Enoate Moiety

The chemical reactivity of Methyl 2-isocyano-3-phenylprop-2-enoate is fundamentally governed by the electronic characteristics of its isocyano-enoate moiety. The isocyanide group (–N⁺≡C⁻) is an isomer of the more common nitrile group (–C≡N) and possesses a unique electronic structure. wikipedia.org It is best described by two main resonance structures: one with a triple bond between nitrogen and carbon, featuring a formal positive charge on the nitrogen and a negative charge on the carbon, and a second with a double bond, representing a carbene-like character on the terminal carbon. wikipedia.org This dual nature means the isocyanide carbon can exhibit both nucleophilic and electrophilic properties. researchgate.net

The C-N bond distance in isocyanides is typically around 116 pm, and the R-N-C angle is nearly 180°, indicating sp hybridization at the nitrogen atom. wikipedia.org The terminal carbon atom possesses a lone pair of electrons, which is the source of its nucleophilicity and its ability to act as a σ-donor ligand in coordination complexes. acs.org

This isocyanide group is conjugated with an α,β-unsaturated ester system (the phenylprop-2-enoate part). This extended π-system allows for the delocalization of electron density across the molecule, from the phenyl ring, through the C=C double bond, to the carbonyl group. The combination of the electron-rich isocyanide and the electron-accepting enoate creates a polarized molecule with multiple reactive sites, making it a versatile substrate for various chemical transformations. researchgate.net

Quantum Chemical Investigation of Reaction Mechanisms and Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy path from reactants to products, mapping out intermediates and transition states along the way. acs.orgresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of the reaction. github.io Finding these unstable structures is a primary goal of computational reaction mechanism studies. github.ioyoutube.com For reactions involving this compound, such as cycloadditions or nucleophilic additions, calculations can reveal the precise geometry of the atoms as bonds are being formed and broken in the transition state.

The energy difference between the reactants and the transition state is the activation energy (ΔE‡) or activation barrier. A lower activation energy corresponds to a faster reaction rate. Computational studies can provide these energetic details with high accuracy, allowing for the comparison of different possible reaction pathways. researchgate.net For instance, in a reaction with a diene, calculations could map the potential energy surface for a [4+1] cycloaddition, identifying the key transition state and confirming the feasibility of the reaction under specific conditions. rsc.org

| Pathway | Reactant Complex | Transition State (TS) | Product Complex | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |

| Pathway A | -1.5 | 22.5 | -15.0 | 24.0 | -13.5 |

| Pathway B | -2.0 | 28.0 | -10.0 | 30.0 | -8.0 |

Many reactions involving multifunctional molecules like this compound can yield multiple isomers (regioisomers or stereoisomers). Computational chemistry is a powerful tool for predicting the outcome of such reactions. nih.gov

Regioselectivity refers to the preferential formation of one constitutional isomer over another. For example, in a cycloaddition reaction, the isocyanide could add across a diene in different orientations. By calculating the activation energies for all possible transition states leading to the different regioisomers, the most likely product can be identified as the one formed via the lowest energy barrier. nih.gov

Stereoselectivity is the preference for the formation of one stereoisomer over others (e.g., endo vs. exo in cycloadditions, or syn vs. anti in additions). Similar to predicting regioselectivity, computational chemists can model the transition states for each stereochemical outcome. Subtle differences in steric hindrance or stabilizing electronic interactions in the transition state geometries translate into energy differences, allowing for the prediction of the major stereoisomer. acs.org For example, a study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate used DFT calculations to rule out the formation of an exo-cycloadduct, demonstrating the power of this predictive approach. nih.gov

Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Analyses of Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict a wide range of properties, including molecular geometries, energies, and reactivity. nih.govresearchgate.net Within the framework of DFT, several concepts are used to rationalize chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key model that simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). imist.ma The energy and spatial distribution of these orbitals are crucial for understanding chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant contributions from the lone pair on the terminal isocyanide carbon and the π-system of the C=C double bond.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. The LUMO of this compound is expected to be distributed across the conjugated enoate system, particularly over the β-carbon of the double bond and the carbonyl carbon, which are known sites for nucleophilic attack in Michael-type additions. nih.gov

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. nih.gov

In addition to FMO analysis, DFT allows for the calculation of various reactivity descriptors that quantify a molecule's chemical behavior.

| Descriptor | Symbol | Formula | Significance |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity | ω | μ² / (2η) | A measure of the ability to accept electrons. |

This interactive table outlines key global reactivity descriptors derived from DFT calculations. These values help quantify and compare the reactivity of different molecules.

Computational Design of Catalysts for Transformations Involving this compound

The rational, in silico design of catalysts is a frontier in computational chemistry. acs.org Instead of relying solely on experimental trial-and-error, computational methods can be used to design or screen catalysts for specific reactions, such as those involving this compound.

The process typically begins with a detailed computational study of the uncatalyzed reaction to identify the structure and energetics of the rate-determining transition state. acs.org With this knowledge, a catalyst can be designed to specifically stabilize this transition state, thereby lowering the activation energy and accelerating the reaction. For example, if the transition state has a build-up of negative charge in a specific region, a catalyst with Lewis acidic sites or hydrogen bond donors can be positioned to interact favorably with that region.

Computational screening involves building a virtual library of potential catalysts (e.g., different ligands for a metal complex or variations of an organocatalyst) and using high-throughput calculations to predict their performance. peerj.comipe.ac.cn By calculating the activation barrier for the reaction with each catalyst in the library, the most promising candidates can be identified for experimental synthesis and testing. peerj.com This approach saves significant time and resources and has been successfully applied to various reaction types, including cycloadditions, making it a viable strategy for discovering novel catalysts for transformations of isocyano-enoates.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methods for α,β-unsaturated esters often involve multi-step procedures that may not be environmentally friendly. organic-chemistry.org Future research will likely focus on developing more sustainable and atom-economical routes to methyl 2-isocyano-3-phenylprop-2-enoate and its analogs. This includes the exploration of catalytic methods that minimize waste and avoid the use of stoichiometric reagents. organic-chemistry.org For instance, the development of catalytic cross-metathesis reactions could provide a more direct and efficient pathway to (Z)-α,β-unsaturated esters. nih.gov Additionally, creating greener protocols, possibly utilizing biodegradable catalysts, is a promising avenue. researchgate.net The goal is to devise synthetic strategies that are not only efficient but also align with the principles of green chemistry, reducing the environmental impact of chemical synthesis.

Exploration of Novel Reactivity Modes for the α-Isocyano-α,β-Unsaturated Ester

The isocyanide and the α,β-unsaturated ester moieties in this compound offer a rich landscape for exploring novel reactivity. While isocyanides are known to be involved in a variety of organic reactions, there is still much to discover about their reactivity in the context of this specific molecular framework. researchgate.net Future investigations will likely focus on uncovering new cycloaddition pathways, such as [3+2] cycloaddition reactions, to construct complex heterocyclic systems. researchgate.netmdpi.com The unique electronic properties of this compound could also be harnessed in novel catalytic transformations. For example, vinylogous isocyano esters, which share structural similarities, have been shown to react with aldehydes to form chiral oxazolines. acs.orgacs.org Similar reactivity patterns could be explored for this compound.

Table 1: Potential Reactivity Modes for Future Exploration

| Reactivity Mode | Potential Products | Research Focus |

|---|---|---|

| Catalytic Enantioselective Cycloadditions | Chiral heterocycles (e.g., oxazolines, pyrrolidines) | Development of new catalyst systems to control stereochemistry. |

| Multicomponent Reactions | Highly functionalized acyclic and cyclic structures | Designing one-pot procedures for increased synthetic efficiency. |

| Radical Reactions | Novel carbon-carbon and carbon-heteroatom bond formations | Investigating the behavior of the isocyano group under radical conditions. |

| Transition-Metal Catalyzed Cross-Coupling | Functionalized alkenes and heterocycles | Expanding the scope of coupling partners and catalytic systems. |

Expansion of Applications in the Synthesis of Complex Molecular Architectures

The development of new synthetic methods and the discovery of novel reactivity will pave the way for the application of this compound in the synthesis of complex molecules. This includes its use as a key building block in the total synthesis of natural products and pharmaceutically active compounds. The ability to introduce both a nitrogen-containing functional group and an ester in a single step makes it a valuable synthon. Future work will likely demonstrate its utility in constructing intricate molecular scaffolds, such as those found in macrocyclic polypeptides. researchgate.net The functional group tolerance of reactions involving this compound will be a critical factor in its successful application in complex synthesis.

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern technologies such as flow chemistry and high-throughput experimentation (HTE) is crucial. rsc.orgresearchgate.net Flow chemistry offers advantages in terms of safety, scalability, and the ability to explore reaction conditions that are difficult to access in traditional batch processes. purdue.edu HTE, on the other hand, allows for the rapid screening of a large number of catalysts, solvents, and other reaction parameters to identify optimal conditions. rsc.orgyoutube.com The combination of these technologies can significantly shorten the time required to develop new synthetic methods and expand the scope of reactions involving this versatile building block. youtube.com Future research in this area will focus on developing robust flow chemistry setups and HTE platforms tailored for the specific reactivity of α-isocyano-α,β-unsaturated esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.